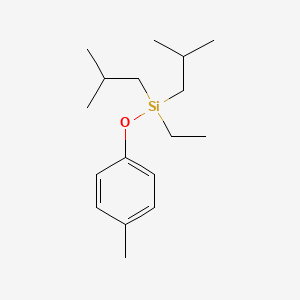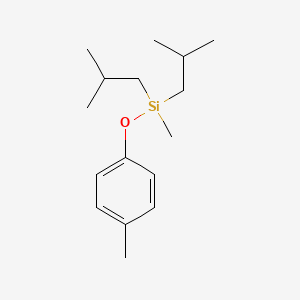![molecular formula C20H17N3O3 B14604562 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea CAS No. 58283-15-1](/img/structure/B14604562.png)
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is an organic compound that features a unique combination of functional groups, including a benzyloxy group, a pyridine ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated precursor under basic conditions.
Pyridine-2-carbonyl Intermediate: The pyridine-2-carbonyl group can be synthesized via the acylation of pyridine with an appropriate acyl chloride.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the pyridine-2-carbonyl intermediate in the presence of a urea derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
化学反応の分析
Types of Reactions
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and pyridine groups can facilitate specific interactions with biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]carbamate
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]thiourea
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]amide
Uniqueness
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is unique due to the specific combination of functional groups it possesses. The presence of both a benzyloxy group and a pyridine ring in the same molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
58283-15-1 |
|---|---|
分子式 |
C20H17N3O3 |
分子量 |
347.4 g/mol |
IUPAC名 |
[2-phenylmethoxy-5-(pyridine-2-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H17N3O3/c21-20(25)23-17-12-15(19(24)16-8-4-5-11-22-16)9-10-18(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H3,21,23,25) |
InChIキー |
NVMIFORSVIYBCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C3=CC=CC=N3)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)



